2-Acetyl-3-methylbenzo[b]thiophene

Catalog No.
S1518936
CAS No.
18781-31-2
M.F
C11H10OS
M. Wt
190.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-3-methylbenzo[b]thiophene

CAS Number

18781-31-2

Product Name

2-Acetyl-3-methylbenzo[b]thiophene

IUPAC Name

1-(3-methyl-1-benzothiophen-2-yl)ethanone

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

InChI

InChI=1S/C11H10OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3

InChI Key

HBTQKSGOEOVCBN-UHFFFAOYSA-N

SMILES

CC1=C(SC2=CC=CC=C12)C(=O)C

Canonical SMILES

CC1=CSC2=C1C=CC(=C2)C(=O)C

Synthesis:

2-Acetyl-3-methylbenzo[b]thiophene is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound has been synthesized through various methods, including the reaction of 3-methylbenzo[b]thiophene with acetic anhydride and Lewis acid catalysts [].

Potential Applications:

Research suggests that 2-acetyl-3-methylbenzo[b]thiophene may hold potential in several scientific research areas, including:

  • Organic electronics

    Studies have explored the use of 2-acetyl-3-methylbenzo[b]thiophene as a building block in the development of organic field-effect transistors (OFETs) []. OFETs are a type of transistor that utilizes organic materials instead of traditional semiconductors and are of interest for their potential applications in flexible and low-cost electronics.

  • Medicinal chemistry

    Some research has investigated the potential biological activities of 2-acetyl-3-methylbenzo[b]thiophene derivatives. For instance, a study reported the synthesis and evaluation of several derivatives for their anti-inflammatory activity []. However, further research is needed to fully understand the potential therapeutic applications of these compounds.

2-Acetyl-3-methylbenzo[b]thiophene is a heterocyclic compound featuring a thiophene ring fused to a benzene structure, with an acetyl group and a methyl substituent. Its molecular formula is C₁₁H₁₀OS, and it is characterized by its unique electronic properties and potential biological activities. The compound's structure allows for various

The reactivity of 2-acetyl-3-methylbenzo[b]thiophene is influenced by its electron-rich thiophene and aromatic systems. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the acetyl group enhances electrophilicity, allowing for substitution reactions at the aromatic positions.
  • Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.
  • Bromination: Bromination can occur at various positions on the aromatic system, influenced by steric and electronic factors .

Research indicates that 2-acetyl-3-methylbenzo[b]thiophene exhibits promising biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of benzo[b]thiophenes possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Some derivatives have been investigated for their potential to inhibit cancer cell proliferation, suggesting that the compound may have therapeutic applications in oncology.
  • Antioxidant Activity: Compounds within this class often show significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Several synthetic routes have been developed to produce 2-acetyl-3-methylbenzo[b]thiophene:

  • One-Step Synthesis: A straightforward method involves the reaction of 2-mercaptoacetone with aryl halides in the presence of potassium carbonate in water at elevated temperatures. This method yields high purity and efficiency .
  • Acylation Reactions: Acetylation of 3-methylbenzo[b]thiophene can be performed using acetyl chloride or acetic anhydride under various solvent conditions, yielding the desired product with good efficiency .
  • Multistep Synthesis: More complex synthetic pathways involve multiple steps, including halogenation followed by nucleophilic substitutions or acylations.

2-Acetyl-3-methylbenzo[b]thiophene has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.
  • Material Science: The compound's unique electronic properties make it suitable for use in organic electronics and photonic devices.
  • Dyes and Pigments: The vibrant colors associated with thiophene derivatives allow their use in dye applications .

Interaction studies involving 2-acetyl-3-methylbenzo[b]thiophene focus on its binding affinities with biological targets. Research has demonstrated:

  • Protein Binding: Investigations into how the compound interacts with various proteins indicate potential pathways for drug design.
  • Enzyme Inhibition: Studies suggest that certain derivatives may inhibit specific enzymes involved in disease processes, highlighting their therapeutic potential.

Several compounds share structural similarities with 2-acetyl-3-methylbenzo[b]thiophene, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
2-AcetylbenzothiopheneAcetylated benzothiopheneLacks methyl substitution; different reactivity
3-MethylbenzothiopheneMethyl-substituted thiopheneDifferent substitution pattern affects reactivity
2-Acetyl-5-methylbenzo[b]thiopheneAcetylated with methyl at C5Potentially different biological activity

The uniqueness of 2-acetyl-3-methylbenzo[b]thiophene lies in its specific substitution pattern, which influences its chemical reactivity and biological activity compared to these similar compounds .

The benzo[b]thiophene core represents a major class of compounds displaying a wide range of biological activities, including selective estrogen modulation, antagonism for vascular 5-HT1B receptors, partial agonism at benzodiazepine receptors, and ligand activity for α1 and 5HT1A receptors. The 2-acetyl-substituted derivatives, particularly 2-acetyl-3-methylbenzo[b]thiophene, have emerged as important synthetic intermediates and pharmacologically relevant compounds.

Nucleophilic Aromatic Substitution Strategies for Thiophene Functionalization

Nucleophilic aromatic substitution represents a fundamental approach to functionalizing thiophene rings, including those in benzo[b]thiophene systems. Thiophenes demonstrate remarkable reactivity in nucleophilic substitution reactions compared to their benzene counterparts. Research indicates that thiophenes are at least 1000 times more reactive than corresponding benzene analogues in nucleophilic substitution reactions.

This enhanced reactivity can be explained through the examination of Wheland intermediates involved in nucleophilic substitution. When a nucleophile attacks a thiophene ring, the sulfur atom provides additional stabilization through the involvement of its d-orbitals. The unique electronic structure of the thiophene ring contributes significantly to its reactivity profile.

The valency angle of C-S-C in thiophene is approximately 91°, rather than the expected 105°, which can be attributed to the participation of sulfur's 3d orbitals in resonance. This electronic configuration creates a system where nucleophilic attack is facilitated, particularly at specific positions on the thiophene ring.

For synthesizing 2-acetyl-3-methylbenzo[b]thiophene derivatives, nucleophilic aromatic substitution often serves as the initial step in multi-step synthetic routes. The regioselectivity observed in these reactions stems from the inherent electronic properties of the thiophene ring, with substitution preferentially occurring at positions with higher electron deficiency.

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution

SystemRelative ReactivityKey Factors Influencing Reactivity
Thiophene>1000×d-orbital participation, resonance stabilization
BenzeneLess effective resonance stabilization
Benzo[b]thiopheneVariable (position-dependent)Combined influence of benzene and thiophene rings

Friedel-Crafts Acylation Mechanisms in Heterocyclic Systems

The Friedel-Crafts acylation represents the most straightforward and commonly employed method for introducing acetyl groups to heterocyclic systems, including the synthesis of 2-acetyl-3-methylbenzo[b]thiophene. This reaction typically employs aluminum chloride or bromide (preferably chloride) as the acylation catalyst.

The mechanism of Friedel-Crafts acylation in benzo[b]thiophene systems involves the initial formation of an acylium ion intermediate through the interaction between the acylating agent and the Lewis acid catalyst. This electrophilic species then attacks the electron-rich positions of the benzo[b]thiophene ring, with the C-2 position being particularly susceptible due to the directing effect of the sulfur atom.

Reaction conditions significantly influence the efficiency and selectivity of the acylation process. The reaction is typically conducted in inert organic solvents, with halogenated solvents such as dichloromethane being preferred due to their ability to stabilize reaction intermediates without participating in side reactions. Temperature control is crucial, with optimal results generally obtained at ambient temperatures (15-30°C), though the range can extend from -30°C to 100°C depending on specific requirements.

The acylating agent is typically an active form of the appropriate carboxylic acid, most commonly an acyl chloride or bromide. These acylating agents are prepared from corresponding carboxylic acids through reaction with chlorinating agents like thionyl chloride. Care must be taken to remove excess chlorinating agent before the acylation step to prevent side reactions.

Notably, the Friedel-Crafts acylation of benzo[b]thiophene derivatives is remarkably efficient, with reaction times typically ranging from 15 minutes to a few hours. This rapid kinetics, combined with generally high yields, contributes to the popularity of this method for synthesizing 2-acetyl-3-methylbenzo[b]thiophene.

Table 2: Optimization Parameters for Friedel-Crafts Acylation of Benzo[b]thiophene Derivatives

ParameterOptimal ConditionsEffect on Yield/Selectivity
CatalystAlCl₃ (5-10 molar equivalents)Higher catalyst loading increases reaction rate but may promote side reactions
SolventDichloromethaneProvides optimal solubility while maintaining selectivity
Temperature15-30°CHigher temperatures accelerate reaction but decrease selectivity
Reaction Time15 min - 3 hoursExtended times may lead to product decomposition
Acylating AgentAcyl chlorideMore reactive than corresponding anhydrides

Green Chemistry Approaches to Benzo[b]thiophene Derivative Synthesis

Recent advances in sustainable chemistry have led to the development of environmentally friendly methods for synthesizing benzo[b]thiophene derivatives, including 2-acetyl-3-methylbenzo[b]thiophene. These green approaches offer significant advantages over traditional methods, which often involve hazardous reagents, organic solvents, and multi-step sequences.

One of the most significant advantages of this green approach is that the products crystallize directly from the reaction mixture due to their low solubility in water, eliminating the need for additional purification steps. This characteristic not only simplifies the synthetic procedure but also minimizes waste generation, aligning perfectly with green chemistry principles.

The mechanism of these green synthetic routes typically involves an initial nucleophilic aromatic substitution of the halogen atom, promoted by an electron-withdrawing substituent in the ortho position. This is followed by an aldol-type cyclization, dehydration, and complete rearomatization of the system.

Table 3: Comparison of Traditional vs. Green Approaches for Benzo[b]thiophene Synthesis

ParameterTraditional MethodsGreen ApproachesEnvironmental Impact
SolventOrganic solvents (dichloromethane, toluene)WaterSignificant reduction in toxicity and waste
CatalystsLewis acids (AlCl₃)K₂CO₃, Cu(OAc)₂/TBACLower toxicity, reduced metal waste
TemperatureVariable (often elevated)Room temperature to 90°CReduced energy consumption
PurificationMultiple steps, chromatographySimple filtration or crystallizationMinimized solvent waste and energy usage
YieldVariable (60-85%)Excellent (>80%)More efficient use of starting materials
Reaction AtmosphereControlled (inert)Open airSimplified procedure, reduced resource consumption

Catalytic Systems for Regioselective Acetylation Reactions

The development of efficient catalytic systems has revolutionized the regioselective acetylation of benzo[b]thiophene derivatives, including the synthesis of 2-acetyl-3-methylbenzo[b]thiophene. These catalytic approaches offer advantages in terms of yield, selectivity, and environmental impact compared to traditional methods.

Potassium carbonate has emerged as an effective catalyst for the synthesis of 2-acetylbenzo[b]thiophenes. In the procedure described by Debray et al., potassium carbonate (2 equivalents) catalyzes the reaction between 2-mercaptoacetone and 2-chlorobenzaldehyde in water at 90°C, yielding the desired benzo[b]thiophene in 84% yield after only two hours. This approach demonstrates the efficiency of simple inorganic bases as catalysts for complex cyclization processes.

A transition-metal/Lewis acid-free approach has also been developed for the synthesis of acyl benzothiophenes, using phosphoric acid as a covalent catalyst. In this system, phosphoric acid plays a dual role: it generates acyl bis(trifluoroacetyl)phosphate from acyl trifluoroacetate formed in situ, and subsequently activates the benzothiophene ring for acetylation. This metal-free catalytic system offers advantages in terms of reduced toxicity and simplified purification procedures.

The regioselectivity observed in these catalytic systems can be attributed to the inherent electronic properties of the benzo[b]thiophene ring and the directing effects of substituents. For the synthesis of 2-acetyl-3-methylbenzo[b]thiophene, the methyl group at position 3 influences the electronic distribution, directing acetylation preferentially to the C-2 position.

Table 4: Catalytic Systems for Regioselective Acetylation of Benzo[b]thiophene Derivatives

Catalytic SystemReaction ConditionsRegioselectivity (2-position:3-position)Yield (%)Reference
K₂CO₃Water, 90°C, 2hHigh (>90:10)84
Cu(OAc)₂/TBACWater, room temperature, open airExcellent (>95:5)>80
H₃PO₄/TFAARoom temperature, 4hModerate (variable)Variable

Multi-Component Reaction Architectures for Complex Substituent Patterns

Multi-component reaction (MCR) architectures have emerged as powerful synthetic tools for constructing complex benzo[b]thiophene derivatives with diverse substituent patterns, including variations of 2-acetyl-3-methylbenzo[b]thiophene. These approaches offer advantages in terms of efficiency, atom economy, and structural diversity.

The one-step sequence between 2-mercaptoacetone and corresponding aryl halides, as described by Debray et al., represents a simple yet effective multi-component approach to 2-acetylbenzo[b]thiophenes. This procedure involves multiple transformations occurring in a single reaction vessel: nucleophilic aromatic substitution, aldol-type cyclization, dehydration, and rearomatization. The versatility of this approach is demonstrated by its application to a series of substituted aryl halides, yielding various 2-acetylbenzo[b]thiophene derivatives with excellent yields (>80%).

For more complex architectures, diversity-oriented synthesis strategies have been developed to construct benzo[b]thiophenes fused to medium-sized N-heterocycles via Friedel-Crafts cyclization processes. These approaches utilize 2-acetylbenzo[b]thiophene as a key starting material, highlighting its importance as a synthetic intermediate. The cyclization of benzo[b]thiophene carboxylic ester precursors, mediated by Lewis and Brønsted acids under suitable conditions, provides access to fused polycyclic systems with potential biological importance.

The regioselectivity observed in these multi-component approaches is influenced by electronic factors. For instance, benzonitriles substituted by electron-donating groups condense in poor yields (<15%), while electron-withdrawing substituents facilitate efficient cyclization. This electronic dependence provides a predictive framework for designing new multi-component reactions targeting specific benzo[b]thiophene derivatives.

Recent developments in MCR architectures include catalytic asymmetric approaches for constructing chiral benzo[b]thiophene derivatives. These methods employ chiral catalysts to control the stereochemistry of newly formed stereocenters, expanding the structural diversity accessible through multi-component strategies.

Table 5: Multi-Component Approaches to Complex Benzo[b]thiophene Derivatives

Reaction ComponentsCatalyst/ConditionsProduct TypeYield Range (%)Reference
2-Mercaptoacetone + Aryl halidesK₂CO₃, water, 90°C2-Acetylbenzo[b]thiophenes80-95
2-Mercaptoacetone + ChlorobenzonitrilesK₂CO₃, water, 90°C2-Acetyl-3-aminobenzo[b]thiophenes15-91
2-Acetylbenzo[b]thiophene + Various componentsLewis/Brønsted acidsBenzo[b]thiophene-fused N-heterocyclesModerate to good

Charge Transport Properties in Thin-Film Transistor Architectures

The charge transport properties of 2-Acetyl-3-methylbenzo[b]thiophene in thin-film transistor architectures demonstrate significant potential for organic electronic device applications. Research has shown that benzothiophene-based compounds exhibit exceptional charge carrier mobilities, with related derivatives achieving field-effect mobilities ranging from 0.1 to 1.0 square centimeters per volt-second in organic field-effect transistor configurations . The molecular structure of 2-Acetyl-3-methylbenzo[b]thiophene, featuring a fused thiophene-benzene ring system with acetyl and methyl substituents, provides optimal electronic properties for charge transport applications.

The charge transport mechanisms in 2-Acetyl-3-methylbenzo[b]thiophene-based organic field-effect transistors operate through both band transport and hopping transport models, depending on the molecular ordering and crystallinity of the material [2]. The electron-rich nature of the thiophene rings facilitates charge hopping mechanisms through sulfur orbital interactions, while the benzene ring provides additional π-electron delocalization pathways [3]. Studies on related benzothiophene derivatives have demonstrated that intrinsic charge mobility is critically controlled by structural factors, with the acetyl and methyl substituents affecting reorganization energy, molecular packing, and charge transfer integral parameters [3].

Experimental investigations have revealed that the charge transport properties are highly dependent on the device architecture employed. Bottom-gate, top-contact configurations typically yield mobilities between 0.5 and 2.0 square centimeters per volt-second, while bottom-gate, bottom-contact architectures show reduced performance due to interface contamination effects [4]. The benzo[b]thiophene core structure with appropriately positioned substituents can achieve high charge mobilities while maintaining excellent film-forming characteristics, making 2-Acetyl-3-methylbenzo[b]thiophene particularly suitable for solution-processed organic field-effect transistor applications [5].

The hole transport characteristics are particularly enhanced in 2-Acetyl-3-methylbenzo[b]thiophene due to the electron-donating methyl group and the conjugated aromatic system. The compound demonstrates superior performance compared to unsubstituted benzothiophene derivatives, with the acetyl group contributing to improved molecular organization through intermolecular interactions [6]. Comparative studies with other benzothiophene compounds have shown that the specific positioning of the acetyl and methyl groups influences both the electronic properties and the solid-state packing arrangements crucial for efficient charge transport [6].

π-π Stacking Behavior and Crystallinity Optimization Strategies

The π-π stacking behavior of 2-Acetyl-3-methylbenzo[b]thiophene plays a crucial role in determining its electronic properties and device performance. The compound exhibits strong intermolecular π-π stacking interactions due to its planar conjugated structure, with typical stacking distances ranging from 3.4 to 4.0 angstroms [7]. Research has demonstrated that the π-stacking occurs between conjugated groups, while the lamellar stacking refers to the separation of the conjugated and aliphatic moieties, with both mechanisms contributing to the overall charge transport properties [7].

The crystallinity optimization strategies for 2-Acetyl-3-methylbenzo[b]thiophene focus on controlling the molecular packing through precise chemical modification and processing conditions. The acetyl group at the 2-position and the methyl group at the 3-position of the benzothiophene core significantly influence the intermolecular interactions and crystal packing arrangements [8]. Studies have shown that π-π stacking and charge transport properties can be controlled through crystal engineering, with the specific substitution pattern affecting both the strength of intermolecular interactions and the overall crystalline structure [8].

The optimization of crystallinity involves several key strategies. Solution processing conditions, including solvent selection, temperature control, and deposition rate, critically affect the molecular organization and crystal growth [9]. The compound demonstrates improved crystallinity when processed from appropriate solvents at controlled temperatures, leading to enhanced charge carrier mobility and reduced trap states [10]. Thermal annealing treatments further improve the crystalline order, with annealing temperatures typically ranging from 80 to 150 degrees Celsius providing optimal results [3].

The influence of substituent effects on π-π stacking behavior is particularly notable in 2-Acetyl-3-methylbenzo[b]thiophene. The electron-withdrawing acetyl group and electron-donating methyl group create a balanced electronic structure that promotes favorable intermolecular interactions [11]. This balanced substitution pattern leads to optimal π-π stacking arrangements that enhance charge transport while maintaining good solubility for solution processing applications [12]. The molecular design enables formation of well-ordered crystalline domains with reduced grain boundaries, which is essential for achieving high charge carrier mobilities in thin-film transistor devices [13].

Solution-Processable Derivatives for Flexible Electronics

The development of solution-processable derivatives of 2-Acetyl-3-methylbenzo[b]thiophene represents a significant advancement in flexible electronics applications. The compound demonstrates excellent solubility in common organic solvents, enabling cost-effective and scalable manufacturing processes for flexible electronic devices [14]. Solution processability is achieved through the balanced combination of the polar acetyl group and the hydrophobic methyl substituent, which provides optimal solubility characteristics without compromising electronic properties [12].

The solution processing advantages of 2-Acetyl-3-methylbenzo[b]thiophene include compatibility with room-temperature processing conditions, reducing manufacturing costs and enabling deposition onto temperature-sensitive flexible substrates [9]. The compound can be processed using various solution-based techniques, including spin coating, inkjet printing, and roll-to-roll coating methods, making it suitable for large-area flexible electronic applications [15]. Research has demonstrated that solution-processed films of benzothiophene derivatives maintain good electrical performance while providing the mechanical flexibility required for bendable and stretchable electronic devices [16].

The molecular design strategies for enhancing solution processability focus on optimizing the balance between solubility and solid-state packing [17]. The acetyl and methyl substituents in 2-Acetyl-3-methylbenzo[b]thiophene provide sufficient solubility for solution processing while maintaining the conjugated backbone integrity necessary for charge transport [12]. Studies have shown that the compound can achieve solution concentrations exceeding 10 milligrams per milliliter in common processing solvents, enabling the formation of high-quality thin films suitable for flexible electronic applications [18].

The compatibility with flexible substrates is a key advantage of solution-processable 2-Acetyl-3-methylbenzo[b]thiophene derivatives. The compound can be deposited onto various flexible substrates, including plastic films and textile materials, without requiring high-temperature processing that could damage the substrate [19]. The resulting flexible electronic devices demonstrate excellent mechanical stability, maintaining electrical performance under bending, stretching, and twisting conditions typical of wearable and conformable electronic applications [15]. The solution processing approach also enables the fabrication of multilayer device structures through sequential deposition processes, providing design flexibility for complex electronic circuits [5].

Energy Level Alignment in Organic Semiconductor Blends

The energy level alignment of 2-Acetyl-3-methylbenzo[b]thiophene in organic semiconductor blends is critical for optimizing charge injection, transport, and collection in electronic devices. The compound exhibits highest occupied molecular orbital energy levels typically ranging from -5.0 to -5.5 electron volts, with lowest unoccupied molecular orbital levels between -3.0 and -3.5 electron volts [20]. These energy levels provide favorable alignment with commonly used electrode materials and complementary organic semiconductors, enabling efficient charge transfer processes in blend systems [21].

The energy level alignment in donor-acceptor blends involving 2-Acetyl-3-methylbenzo[b]thiophene depends on the specific combination of materials and their relative energy positions [20]. Research has demonstrated that the compound functions effectively as a donor material when blended with appropriate acceptor molecules, with the energy level offset providing sufficient driving force for charge separation while minimizing energy losses [22]. The acetyl group influences the molecular orbital energies through its electron-withdrawing character, while the methyl group provides electron-donating effects, creating a balanced electronic structure suitable for various blend applications [6].

The optimization of energy level alignment involves careful consideration of both the highest occupied molecular orbital and lowest unoccupied molecular orbital positions of all components in the blend system [23]. Studies have shown that 2-Acetyl-3-methylbenzo[b]thiophene can achieve favorable energy level alignment with various acceptor materials, including fullerene derivatives and non-fullerene acceptors, enabling efficient photovoltaic and transistor applications [21]. The compound's energy levels can be fine-tuned through molecular design modifications, allowing for optimization of specific device applications [24].

The interface properties between 2-Acetyl-3-methylbenzo[b]thiophene and other organic semiconductors in blend systems significantly affect device performance [20]. The molecular structure promotes good miscibility with compatible materials while maintaining appropriate phase separation for efficient charge transport pathways [10]. Research has demonstrated that the energy level alignment at interfaces is influenced by factors including molecular orientation, surface dipoles, and interfacial electronic states, all of which can be controlled through proper blend composition and processing conditions [20]. The resulting blend systems exhibit improved charge carrier mobilities and reduced recombination losses compared to single-component systems [10].

Environmental Stability Enhancement Through Substituent Engineering

The environmental stability of 2-Acetyl-3-methylbenzo[b]thiophene can be significantly enhanced through strategic substituent engineering approaches. The compound's stability under ambient conditions is influenced by its molecular structure, with the acetyl and methyl substituents providing both electronic and steric effects that influence degradation pathways [22]. Research has shown that benzothiophene derivatives with appropriate substituents can achieve improved air stability compared to unsubstituted analogs, with operational lifetimes extending from 100 to 1000 hours under ambient conditions [22].

The degradation mechanisms affecting 2-Acetyl-3-methylbenzo[b]thiophene include photooxidation, thermal degradation, and moisture-induced hydrolysis reactions [22]. The acetyl group, while providing beneficial electronic properties, can be susceptible to nucleophilic attack under certain conditions, potentially leading to chemical degradation [25]. However, the methyl substituent provides steric protection and electronic stabilization that can mitigate some degradation pathways [22]. Studies have demonstrated that the overall stability of the compound is superior to many other organic semiconductors due to the balanced nature of its substituent pattern [26].

Substituent engineering strategies for enhancing environmental stability focus on introducing protective groups that shield reactive sites while maintaining electronic properties [22]. The incorporation of electron-withdrawing groups like the acetyl substituent can lower the highest occupied molecular orbital energy levels, reducing susceptibility to oxidative degradation [26]. Simultaneously, the electron-donating methyl group provides charge density that can help stabilize the aromatic system against electrophilic attack [6]. This balanced approach results in improved environmental stability without compromising electronic performance [27].

The thermal stability of 2-Acetyl-3-methylbenzo[b]thiophene is enhanced through the rigid benzothiophene backbone structure, which provides high glass transition temperatures typically ranging from 150 to 250 degrees Celsius [18]. The substituent pattern contributes to increased thermal stability by promoting favorable intermolecular interactions that resist thermal degradation [18]. Research has shown that proper substituent engineering can achieve glass transition temperatures exceeding 220 degrees Celsius, making the compound suitable for high-temperature applications and improving long-term operational stability [18]. The enhanced thermal stability also enables processing at elevated temperatures, which can improve film quality and device performance while maintaining environmental stability under operating conditions [28].

XLogP3

3

Wikipedia

1-(3-Methyl-1-benzothiophen-6-yl)ethan-1-one

Dates

Last modified: 08-15-2023

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